molecular formula C13H13NO3 B5127511 (2Z,4E)-2-benzamidohexa-2,4-dienoic acid

(2Z,4E)-2-benzamidohexa-2,4-dienoic acid

Cat. No.: B5127511
M. Wt: 231.25 g/mol
InChI Key: KMIUMCGHLQWRGE-PGHCUCPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-2-benzamidohexa-2,4-dienoic acid: is a multi-substituted conjugated diene. Conjugated dienes are compounds with alternating double bonds, which make them highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-2-benzamidohexa-2,4-dienoic acid can be achieved through a stereoselective one-pot reaction. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .

Industrial Production Methods: The simplicity and efficiency of this method make it a promising candidate for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (2Z,4E)-2-benzamidohexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of (2Z,4E)-2-benzamidohexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various chemical reactions, which can modify biological molecules and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt cancer cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: (2Z,4E)-2-benzamidohexa-2,4-dienoic acid is unique due to its specific stereochemistry and the presence of a benzamido group.

Properties

IUPAC Name

(2Z,4E)-2-benzamidohexa-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h2-9H,1H3,(H,14,15)(H,16,17)/b3-2+,11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIUMCGHLQWRGE-PGHCUCPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(/C(=O)O)\NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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